Barbatic acid
Overview
Description
Barbatic acid is an organic compound predominantly found in lichens, particularly in the genera Usnea and CladoniaThe compound was first isolated in 1880 from the lichen Usnea barbata by chemists John Stenhouse and Charles Groves . This compound has the IUPAC name 2-hydroxy-4-(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy-3,6-dimethylbenzoic acid and a molecular formula of C({19})H({20})O(_{7}) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Barbatic acid can be synthesized through various methods. One notable synthesis involves the use of trifluoroacetic acid as a condensing agent . Another method reported in 2022 involves an eight-step procedure starting with commercially available methyl atrarate, yielding this compound in a 22% total yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including esterification and cyclization reactions.
Chemical Reactions Analysis
Types of Reactions: Barbatic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can occur at the hydroxyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve acidic or basic catalysts to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Barbatic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studying depside chemistry and in the synthesis of other complex organic molecules.
Industry: It is used in the production of dyes and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism by which barbatic acid exerts its effects involves several molecular targets and pathways:
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Antioxidant Activity: this compound scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Barbatic acid can be compared with other similar compounds, such as:
Usnic Acid: Another lichen-derived depside with similar antimicrobial and antioxidant properties.
Atranorin: A depside found in lichens with comparable biological activities.
Lobaric Acid: A depside with notable anti-inflammatory and anticancer properties.
Uniqueness: this compound is unique due to its specific structural features, such as the presence of methoxy and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activities.
Properties
IUPAC Name |
2-hydroxy-4-(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy-3,6-dimethylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O7/c1-8-7-13(11(4)16(20)14(8)18(22)23)26-19(24)15-9(2)6-12(25-5)10(3)17(15)21/h6-7,20-21H,1-5H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKBRSYSHBPUPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)C)C(=O)O)O)C)O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170115 | |
Record name | Benzoic acid, 2-hydroxy-4-((2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy)-3,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17636-16-7 | |
Record name | Barbatic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017636167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-hydroxy-4-((2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy)-3,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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